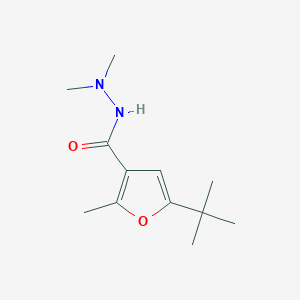![molecular formula C16H14N2O4 B14153079 [2-(3-Acetylanilino)-2-oxoethyl] pyridine-2-carboxylate CAS No. 386730-06-9](/img/structure/B14153079.png)
[2-(3-Acetylanilino)-2-oxoethyl] pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(3-Acetylanilino)-2-oxoethyl] pyridine-2-carboxylate is a complex organic compound that features both a pyridine ring and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Acetylanilino)-2-oxoethyl] pyridine-2-carboxylate typically involves the reaction of pyridine-2-carboxylic acid with 3-acetylaniline under specific conditions. One common method involves the use of a catalyst-free synthesis approach, which is environmentally friendly and yields high purity products . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[2-(3-Acetylanilino)-2-oxoethyl] pyridine-2-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the carbonyl groups into alcohols, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peracids for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce a wide range of functional groups onto the pyridine ring, resulting in diverse derivatives.
Aplicaciones Científicas De Investigación
[2-(3-Acetylanilino)-2-oxoethyl] pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of [2-(3-Acetylanilino)-2-oxoethyl] pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyridine derivatives such as pyridine-2-carboxylic acid, pyridine N-oxides, and substituted pyridines . These compounds share structural similarities but differ in their functional groups and reactivity.
Uniqueness
What sets [2-(3-Acetylanilino)-2-oxoethyl] pyridine-2-carboxylate apart is its unique combination of a pyridine ring with an ester functional group and an acetylanilino moiety. This structure provides distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
386730-06-9 |
|---|---|
Fórmula molecular |
C16H14N2O4 |
Peso molecular |
298.29 g/mol |
Nombre IUPAC |
[2-(3-acetylanilino)-2-oxoethyl] pyridine-2-carboxylate |
InChI |
InChI=1S/C16H14N2O4/c1-11(19)12-5-4-6-13(9-12)18-15(20)10-22-16(21)14-7-2-3-8-17-14/h2-9H,10H2,1H3,(H,18,20) |
Clave InChI |
YBELQQVRJWXMNH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC=C1)NC(=O)COC(=O)C2=CC=CC=N2 |
Solubilidad |
35 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



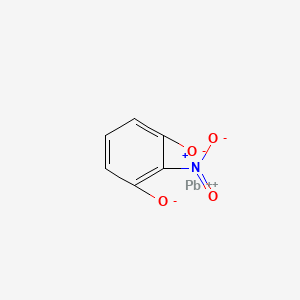
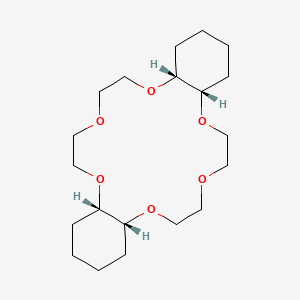
![2-{4-[(E)-(2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenoxy}acetamide](/img/structure/B14153030.png)
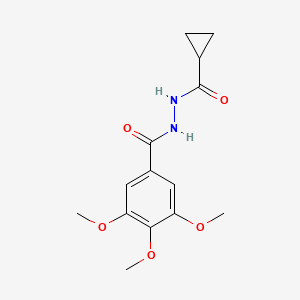
![11-methyl-5-prop-2-enylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B14153041.png)
![N-benzyl-2-[(12,12-dimethyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetamide](/img/structure/B14153044.png)

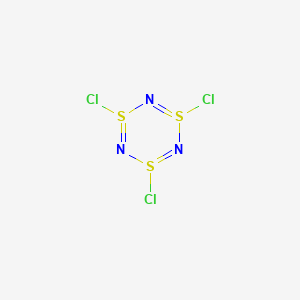
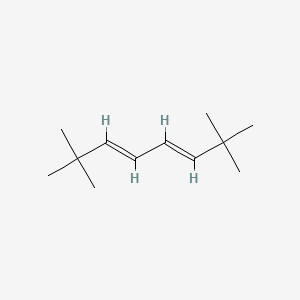
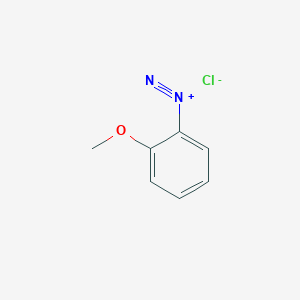
![5-ethoxy-N'-[(E)-(2-methoxyphenyl)methylidene]-1H-indole-2-carbohydrazide](/img/structure/B14153061.png)
![(4Z)-1-(4-chlorophenyl)-4-[(2-ethyl-6-methylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B14153069.png)
